2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide
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Overview
Description
2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chlorophenyl group, and a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with benzyl mercaptan in the presence of a base such as potassium carbonate. This reaction forms the benzylsulfanyl derivative. Subsequently, the intermediate product is reacted with 3-chloroaniline under appropriate conditions to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the pyrimidine and phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride
Uniqueness
2-(benzylsulfanyl)-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13Cl2N3OS |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-13-7-4-8-14(9-13)22-17(24)16-15(20)10-21-18(23-16)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
InChI Key |
ZMQZMTVYLFIJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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